molecular formula C18H17N3O4 B4501497 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4501497
M. Wt: 339.3 g/mol
InChI Key: AERZESITAUVKAN-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the methoxymethyl group: This step involves the alkylation of the benzimidazole nitrogen with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Construction of the benzodioxine ring: This can be done through a cyclization reaction involving a dihydroxybenzene derivative and a suitable dihalide under basic conditions.

    Coupling of the benzimidazole and benzodioxine moieties: This final step involves the formation of the carboxamide linkage, typically through the reaction of the benzimidazole derivative with a benzodioxine carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for certain steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole amines.

Scientific Research Applications

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    2-(methoxymethyl)-1H-benzimidazole: Shares the methoxymethyl group but lacks the benzodioxine moiety.

    1,4-benzodioxine-2-carboxamide: Contains the benzodioxine ring but lacks the benzimidazole core.

Uniqueness

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of the benzimidazole and benzodioxine moieties, which may confer distinct biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-10-17-20-12-7-6-11(8-13(12)21-17)19-18(22)16-9-24-14-4-2-3-5-15(14)25-16/h2-8,16H,9-10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERZESITAUVKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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